molecular formula C8H12N2OS B13186258 [1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol

[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol

Cat. No.: B13186258
M. Wt: 184.26 g/mol
InChI Key: QIXRWBXNVRPORM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiazole ring substituted with a methanol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and purification of the final product through techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .

Biology: In biological research, it is used to study the interactions of thiazole-containing compounds with biological systems. It helps in understanding the role of thiazole derivatives in biological processes .

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It is used in the development of new therapeutic agents .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: The unique combination of a cyclopropyl group, aminomethyl moiety, and thiazole ring in 1-(Aminomethyl)cyclopropylmethanol provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2

InChI Key

QIXRWBXNVRPORM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=CN=CS2)O

Origin of Product

United States

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